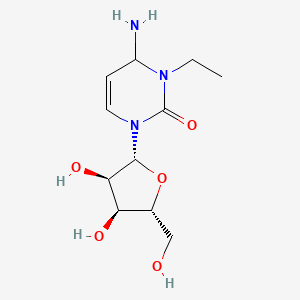
3-Ethyl-3,4-dihydrocytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl-3,4-dihydrocytidine is a synthetic nucleoside analog that has garnered attention in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of an ethyl group at the third position and a partially saturated cytidine ring, which distinguishes it from other nucleoside analogs.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-3,4-dihydrocytidine typically involves the alkylation of cytidine derivatives. One common method includes the use of ethyl halides in the presence of a base to introduce the ethyl group at the desired position. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective alkylation of the cytidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions: 3-Ethyl-3,4-dihydrocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or other reactive sites on the cytidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; performed under inert atmosphere conditions.
Substitution: Alkyl halides, nucleophiles; reactions often require bases and specific solvents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学研究应用
3-Ethyl-3,4-dihydrocytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs and as a model compound in studying nucleoside chemistry.
Biology: Investigated for its potential role in modulating nucleic acid interactions and as a probe in studying DNA/RNA synthesis and repair mechanisms.
Medicine: Explored for its antiviral and anticancer properties, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 3-Ethyl-3,4-dihydrocytidine involves its incorporation into nucleic acids, where it can interfere with normal DNA/RNA synthesis and function. The ethyl group and the partially saturated ring structure may alter the compound’s binding affinity to enzymes and nucleic acid strands, leading to disruptions in cellular processes. Molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
相似化合物的比较
3-Methylcytidine: Similar in structure but with a methyl group instead of an ethyl group.
3-Ethyluridine: Contains an ethyl group but differs in the base structure.
3,4-Dihydrocytidine: Lacks the ethyl group but shares the partially saturated ring.
Uniqueness: 3-Ethyl-3,4-dihydrocytidine is unique due to the presence of both the ethyl group and the partially saturated cytidine ring, which confer distinct chemical and biological properties. This combination allows for unique interactions with nucleic acids and enzymes, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
52980-84-4 |
|---|---|
分子式 |
C11H19N3O5 |
分子量 |
273.29 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-ethyl-4H-pyrimidin-2-one |
InChI |
InChI=1S/C11H19N3O5/c1-2-13-7(12)3-4-14(11(13)18)10-9(17)8(16)6(5-15)19-10/h3-4,6-10,15-17H,2,5,12H2,1H3/t6-,7?,8-,9-,10-/m1/s1 |
InChI 键 |
KOANACRRBPQFOJ-HXURKHJASA-N |
手性 SMILES |
CCN1C(C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |
规范 SMILES |
CCN1C(C=CN(C1=O)C2C(C(C(O2)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7,7-Trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B14648004.png)
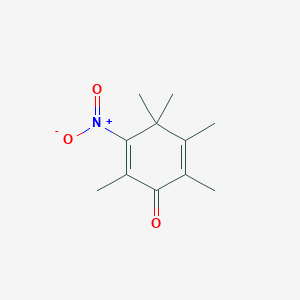
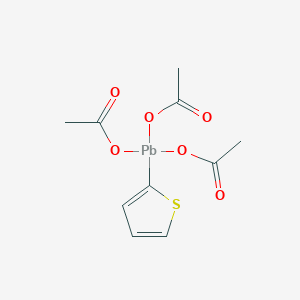

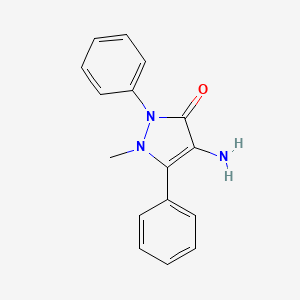
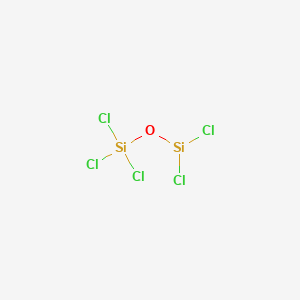
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)

![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
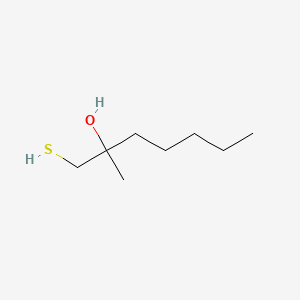
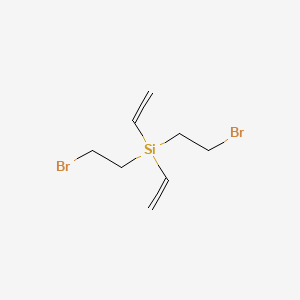
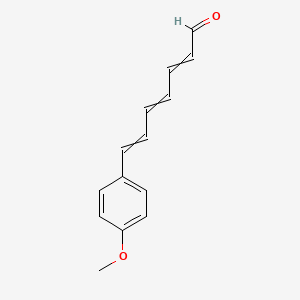
![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
